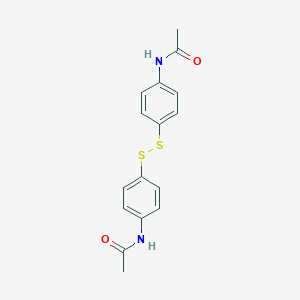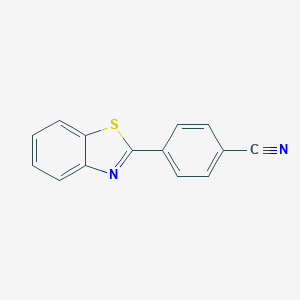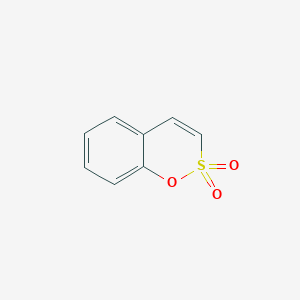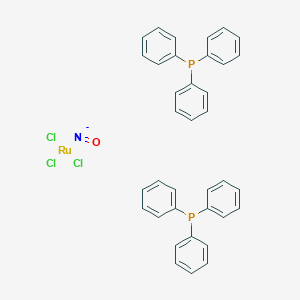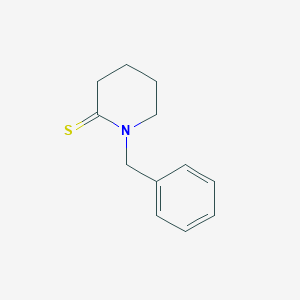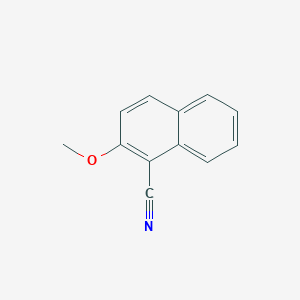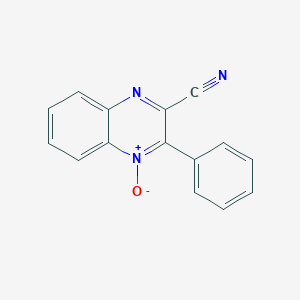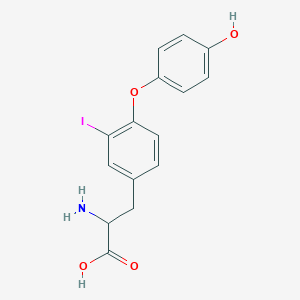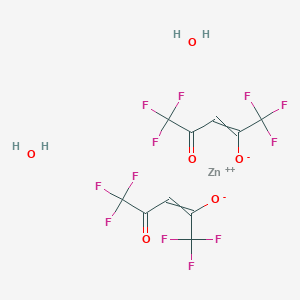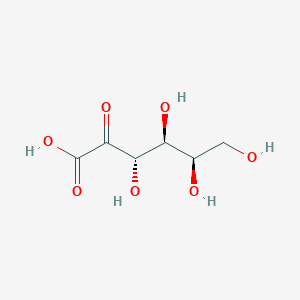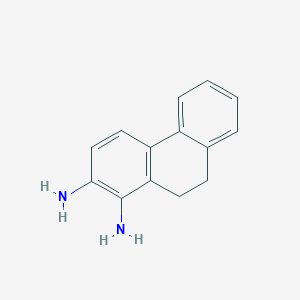
9,10-Dihydro-1,2-phenanthrenediamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
9,10-Dihydro-1,2-phenanthrenediamine, also known as DPD, is a chemical compound that has been studied for its potential use in scientific research. This compound has been found to have a range of biochemical and physiological effects, making it a promising area of study for researchers in various fields.
作用機序
The mechanism of action of 9,10-Dihydro-1,2-phenanthrenediamine is not yet fully understood, but it is believed to involve the formation of a complex with metal ions, which can then be detected using fluorescence spectroscopy. This mechanism has been studied extensively and has been found to be effective in a range of applications.
生化学的および生理学的効果
9,10-Dihydro-1,2-phenanthrenediamine has been found to have a range of biochemical and physiological effects, including the ability to inhibit the activity of various enzymes and to induce apoptosis in cancer cells. In addition, 9,10-Dihydro-1,2-phenanthrenediamine has been found to have antioxidant properties, making it a potential candidate for the treatment of oxidative stress-related diseases.
実験室実験の利点と制限
9,10-Dihydro-1,2-phenanthrenediamine has several advantages for use in lab experiments, including its high purity and stability, as well as its ability to selectively detect metal ions. However, there are also some limitations to its use, including its potential toxicity and the need for specialized equipment for detection.
将来の方向性
There are several future directions for research on 9,10-Dihydro-1,2-phenanthrenediamine, including the development of new synthesis methods, the investigation of its potential applications in drug discovery and materials science, and the exploration of its mechanism of action. In addition, further studies are needed to determine the safety and efficacy of 9,10-Dihydro-1,2-phenanthrenediamine for use in various applications.
In conclusion, 9,10-Dihydro-1,2-phenanthrenediamine is a promising area of study for researchers in various fields. Its potential applications in scientific research, as well as its range of biochemical and physiological effects, make it a valuable tool for investigating a variety of phenomena. With further research, 9,10-Dihydro-1,2-phenanthrenediamine has the potential to contribute to the development of new therapies and technologies in a range of fields.
合成法
9,10-Dihydro-1,2-phenanthrenediamine can be synthesized using a variety of methods, including the reduction of 9,10-phenanthrenequinone with sodium borohydride or the reaction of 1,2-dibromo-9,10-phenanthrenequinone with ammonia. These methods have been used successfully to produce high-quality 9,10-Dihydro-1,2-phenanthrenediamine for research purposes.
科学的研究の応用
9,10-Dihydro-1,2-phenanthrenediamine has been studied for its potential use in a range of scientific research applications, including as a fluorescent probe for the detection of metal ions and as a reagent for the synthesis of various organic compounds. In addition, 9,10-Dihydro-1,2-phenanthrenediamine has been found to have potential applications in the fields of biochemistry, pharmacology, and materials science.
特性
CAS番号 |
18264-92-1 |
|---|---|
製品名 |
9,10-Dihydro-1,2-phenanthrenediamine |
分子式 |
C14H14N2 |
分子量 |
210.27 g/mol |
IUPAC名 |
9,10-dihydrophenanthrene-1,2-diamine |
InChI |
InChI=1S/C14H14N2/c15-13-8-7-11-10-4-2-1-3-9(10)5-6-12(11)14(13)16/h1-4,7-8H,5-6,15-16H2 |
InChIキー |
VNSDFQDTCWUTAH-UHFFFAOYSA-N |
SMILES |
C1CC2=C(C=CC(=C2N)N)C3=CC=CC=C31 |
正規SMILES |
C1CC2=C(C=CC(=C2N)N)C3=CC=CC=C31 |
同義語 |
9,10-Dihydro-1,2-phenanthrenediamine |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



